molecular formula C18H24NO2P B043643 Dibenzyl diethylphosphoramidite CAS No. 67746-43-4

Dibenzyl diethylphosphoramidite

Cat. No. B043643
CAS RN: 67746-43-4
M. Wt: 317.4 g/mol
InChI Key: NLGUJOVLAXLSMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenzyl diethylphosphoramidite has been synthesized as a highly reactive agent for the 'phosphite-triester' phosphorylation of serine-containing peptides, showing effectiveness in various phosphorylation reactions (Perich & Johns, 1988). Its application extends to the synthesis of casein-related peptides and phosphopeptides, demonstrating its suitability for efficient global phosphorylation processes (Perich & Johns, 1990).

Molecular Structure Analysis

The molecular structure of dibenzyl diethylphosphoramidite facilitates its role as a phosphitylating agent, enabling near-quantitative preparation of alkyl dibenzyl phosphates from alcohols with mild oxidation (Perich & Johns, 1987). This structural attribute underpins its effectiveness in various synthetic applications, including glycosyl phosphite and phosphate synthesis (Sim, Kondo, & Wong, 1993).

Chemical Reactions and Properties

Dibenzyl diethylphosphoramidite participates in diverse chemical reactions, including the synthesis of glycosyl phosphites and phosphates as effective routes to sugar nucleotides and glycosides (Sim, Kondo, & Wong, 1993). Its chemical properties are pivotal in facilitating these reactions, contributing to the synthesis's overall efficiency and yield.

Scientific Research Applications

Application 1: Synthesis of Glycosyl Phosphites and Phosphates

  • Summary of the Application : Dibenzyl diethylphosphoramidite is used as a phosphitylating reagent in the synthesis of glycosyl phosphites and phosphates .

Application 2: Phosphorylation of Alcohols

  • Summary of the Application : Dibenzyl diethylphosphoramidite is used for phosphorylating the alcohols in the preparation of 6-dibenzylphosphate-1,3,5-tri-O-PMB-myo-inositol .

Application 3: Conversion of Alcohols into Dibenzylphosphorotriesters

  • Summary of the Application : Dibenzyl N,N-diethylphosphoramidite is used for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters .

Application 3: Conversion of Alcohols into Dibenzylphosphorotriesters

  • Summary of the Application : Dibenzyl N,N-diethylphosphoramidite is used for the efficient phosphorylative conversion of alcohols into their corresponding dibenzylphosphorotriesters .

Safety And Hazards

Dibenzyl N,N-diethylphosphoramidite is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

properties

IUPAC Name

N-bis(phenylmethoxy)phosphanyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24NO2P/c1-3-19(4-2)22(20-15-17-11-7-5-8-12-17)21-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGUJOVLAXLSMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407973
Record name DIBENZYL DIETHYLPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibenzyl diethylphosphoramidite

CAS RN

67746-43-4
Record name DIBENZYL DIETHYLPHOSPHORAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl diethylphosphoramidite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Qiao, B Li, Y Ji, L Lin, R Linhardt… - Critical reviews in …, 2021 - Taylor & Francis
… Nishimura and coworkers (Figure 5, panel III) reported a two-step phosphorylation reaction from hemiacetals treated with dibenzyl diethylphosphoramidite (DDP) in the presence of …
Number of citations: 5 www.tandfonline.com
F Feng, K Okuyama, K Niikura, T Ohta… - Organic & …, 2004 - pubs.rsc.org
… The phosphorylation reaction of these hemiacetals with dibenzyl diethylphosphoramidite (DDP) 13 and triazole in dichloromethane yielded corresponding dibenzyl phosphites as …
Number of citations: 33 pubs.rsc.org
JW Perich, RB Johns - The Journal of Organic Chemistry, 1989 - ACS Publications
The recent recognition of tyrosine phosphorylation as an important step in several cellular processes1" 7 has ne-cessitated the need for the development of a synthetic methodology …
Number of citations: 43 pubs.acs.org
M Izumi, GJ Shen, S Wacowich-Sgarbi… - Journal of the …, 2001 - ACS Publications
… On the other hand, phosphitylation of 46 with dibenzyl diethylphosphoramidite and 1H-tetrazole gave the desired disaccharide glycosyl phosphite 69 in good yield. Coupling of the …
Number of citations: 84 pubs.acs.org
PP PPh - Organophosphorus Chemistry: Volume 23, 2007 - books.google.com
… Thus, a neat synthesis of sym— dihydroxyacetone monophosphate (20) starts with the diol (19)(Scheme 1) which is phosphorylated using dibenzyl diethylphosphoramidite as the initial …
Number of citations: 0 books.google.com
T Ueda, F Feng, R Sadamoto, K Niikura, K Monde… - Organic …, 2004 - ACS Publications
… Phosphorylation of 11 was carried out with dibenzyl diethylphosphoramidite (DDP) 15 and triazole in DCM to give dibenzyl phosphite 12 as a mixture of α and β. The stereo mixture of …
Number of citations: 29 pubs.acs.org
S Saito, R Shimazawa, R Shirai - Chemical and pharmaceutical …, 2004 - jstage.jst.go.jp
… ester ( )-14 To a solution of ()-13 (60.3 mg, 0.17 mmol) in methylene chloride (6ml) was added 1H-tetrazole (117mg, 1.67mmol) and dibenzyl diethylphosphoramidite (0.56 ml, 1.59 mmol…
Number of citations: 17 www.jstage.jst.go.jp
OR Martin, W Zhou, X Wu… - Journal of medicinal …, 2006 - ACS Publications
… To a stirred solution of amide 21 (300 mg, 0.26 mmol) and 1H-tetrazole (64 mg, 0.82 mmol) in THF (10 mL) at room temperature was added dibenzyl diethylphosphoramidite (85%, 230 …
Number of citations: 20 pubs.acs.org
DA DeGoey, DJ Grampovnik, WJ Flosi… - Journal of medicinal …, 2009 - ACS Publications
We studied the synthesis, cleavage rates, and oral administration of prodrugs of the HIV protease inhibitors (PIs) lopinavir and ritonavir. Phosphate esters attached directly to the central …
Number of citations: 39 pubs.acs.org
G Xu - 2010 - vtechworks.lib.vt.edu
An important role of Pin1 is to catalyze the cis-trans isomerization of pSer/Thr-Pro bonds; as such, it plays an important role in many cellular events through the effects of conformational …
Number of citations: 2 vtechworks.lib.vt.edu

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